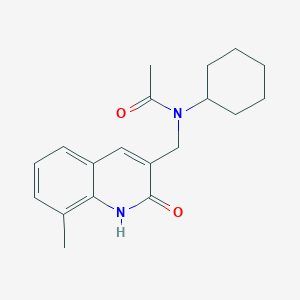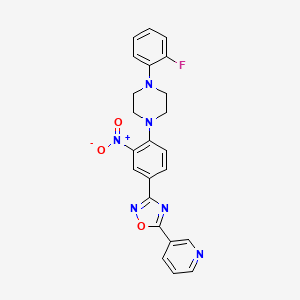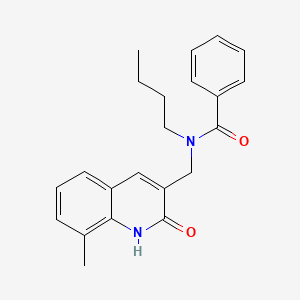
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMH-21 has been shown to have promising anticancer properties, making it a potential candidate for the development of new cancer therapies. In
科学的研究の応用
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to selectively induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
作用機序
The mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been shown to selectively induce apoptosis in cancer cells by targeting the mitochondrial respiratory chain complex I. This compound has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In non-cancerous cells, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB.
実験室実験の利点と制限
One of the advantages of using N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide in lab experiments is its selectivity for cancer cells. This makes it a potential candidate for the development of new cancer therapies that have fewer side effects than traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the development of new anti-inflammatory drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成法
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is a synthetic compound that can be synthesized using a multistep process. The first step involves the synthesis of 2-hydroxy-8-methylquinoline-3-carbaldehyde, which is then reacted with N-butylbenzylamine to form the imine intermediate. The imine intermediate is then reduced using sodium borohydride to form this compound. The final product can be purified using column chromatography.
特性
IUPAC Name |
N-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-3-4-13-24(22(26)17-10-6-5-7-11-17)15-19-14-18-12-8-9-16(2)20(18)23-21(19)25/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIHQACYMWQSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

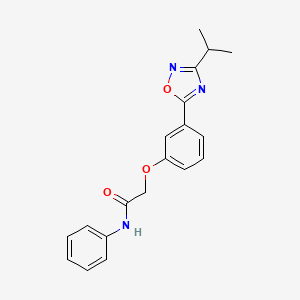
![4-ethoxy-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717413.png)
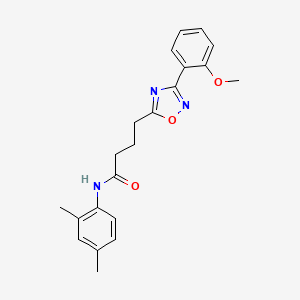
![N-(2,4-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717434.png)

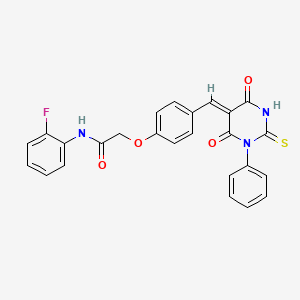
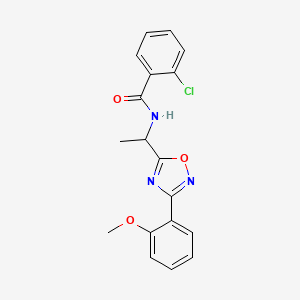
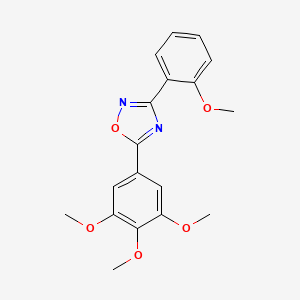


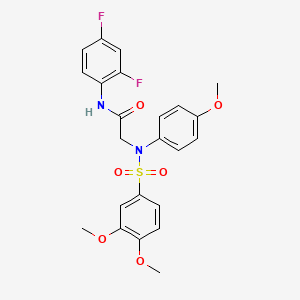
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7717517.png)
